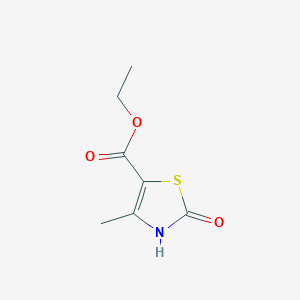

2-羟基-4-甲基-1,3-噻唑-5-甲酸乙酯

描述

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The ethyl group attached to the carboxylate function suggests that this compound is an ester, and the presence of a hydroxy group indicates potential for further chemical reactivity.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported through various methods. For instance, ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates were prepared from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, indicating a potential route for synthesizing similar compounds . Another approach involved the cyclization of thioamide with 2-chloroacetoacetate to yield ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate . Additionally, a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid has been described .

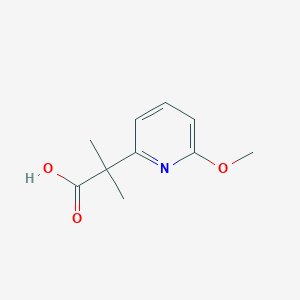

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For example, the structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was elucidated using FTIR, NMR, and X-ray diffraction methods, and further investigated by DFT quantum chemical methods . Similarly, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, revealing hydrogen-bonded dimers consisting of N—H⋯N interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate was transformed with aromatic amines into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . The high regioselectivity in alkylation and acylation reactions of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates also suggests the potential for selective functionalization of thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their functional groups. The presence of an ethyl ester group typically increases the compound's lipophilicity, which can affect its solubility and reactivity. The hydroxy group can participate in hydrogen bonding, influencing the compound's boiling point and solubility. The spectroscopic characterization, including IR and NMR, provides insights into the functional groups present and their chemical environment .

科学研究应用

复杂化合物的合成2-羟基-4-甲基-1,3-噻唑-5-甲酸乙酯用于复杂化合物的合成。例如,它已被用于噻唑并嘧啶衍生物的合成,有助于根据醛组分中的取代基形成化合物,正如 Vasilkova、Nikulin 和 Krivenko (2020) 在一项研究中详述的那样 (Vasilkova, Nikulin, & Krivenko, 2020)。

结构分析和分子相互作用2-羟基-4-甲基-1,3-噻唑-5-甲酸乙酯衍生物的结构分析和分子相互作用的理解在科学研究中至关重要。Lynch 和 Mcclenaghan (2004) 研究了 2-氨基-4-叔丁基-1,3-噻唑-5-甲酸乙酯的结构,揭示了氢键相互作用,这对于理解该化合物的行为至关重要 (Lynch & Mcclenaghan, 2004)。

缓蚀2-羟基-4-甲基-1,3-噻唑-5-甲酸乙酯表现出有用的缓蚀性能。Raviprabha 和 Bhat (2019) 的一项研究证明了其在酸性介质中防止 AA6061 合金腐蚀的效率,突出了其在材料科学中的潜力 (Raviprabha & Bhat, 2019)。

抗菌剂的合成研究表明 2-羟基-4-甲基-1,3-噻唑-5-甲酸乙酯在合成具有抗菌性能的化合物方面具有潜力。例如,Markovich 等人 (2014) 探讨了其在合成乙基吖啶羧酸酯中的用途,并研究了它们的抗菌活性 (Markovich et al., 2014)。

抗增殖筛选该化合物也已用于抗增殖筛选。Sonar 等人 (2020) 合成了一系列噻唑化合物并测试了它们对乳腺癌细胞的抗癌活性,展示了其在癌症研究中的潜力 (Sonar et al., 2020)。

安全和危害

作用机制

Target of Action

Ethyl 2-hydroxy-4-methyl-1,3-thiazole-5-carboxylate is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have a range of biological activities, suggesting that they can have various effects at the molecular and cellular levels .

Action Environment

It is known that this compound is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems .

属性

IUPAC Name |

ethyl 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-6(9)5-4(2)8-7(10)12-5/h3H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBOGAZZRCCCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2504094.png)

![(2E)-N'-[(E)-benzoyl]-3-(4-chlorophenyl)prop-2-enehydrazide](/img/structure/B2504095.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)